(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C10H19ClO3S |
|---|---|
Molecular Weight |
254.77 g/mol |
IUPAC Name |
[1-(ethoxymethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-14-8-10(9-15(11,12)13)6-4-3-5-7-10/h2-9H2,1H3 |
InChI Key |
UAFIDKNEXNDEOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCCCC1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Methanesulfonic Acid Derivatives
Methanesulfonyl chloride (CH3SO2Cl) itself is industrially synthesized by chlorination of methanesulfonic acid or methyl mercaptan under controlled conditions. This method can be adapted for substituted cyclohexyl derivatives.
$$
\text{R-SO}3\text{H} + \text{SOCl}2 \rightarrow \text{R-SO}2\text{Cl} + \text{SO}2 + \text{HCl}
$$
Where R is (1-(Ethoxymethyl)cyclohexyl).
Specific Method for (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride
Though direct literature on this exact compound is scarce, analogous preparation methods for cyclohexyl methanesulfonyl chloride derivatives are well-documented:
- Starting Material: (1-(Ethoxymethyl)cyclohexyl)methanesulfonic acid or its salt.
- Chlorinating Agent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Solvent: Anhydrous solvents such as dichloromethane or chloroform.
- Conditions: Reflux under inert atmosphere (nitrogen or argon) to avoid moisture.
- Workup: Removal of excess chlorinating agent under reduced pressure, followed by purification via distillation or recrystallization.
Continuous Process for Methanesulfonyl Chloride Analogues
A patent (US3993692A) describes a continuous process for methane sulfonyl chloride preparation by simultaneous hydrolysis and chlorination of methyl mercaptan with chlorine in aqueous hydrochloric acid. The process involves:
- Reacting methyl mercaptan and chlorine gas in saturated hydrochloric acid at 40–75 °C.
- Using a baffled column reactor with agitation for efficient mixing.
- Cooling and phase separation to isolate the sulfonyl chloride.
- Purification by reduced pressure stripping to achieve >99% purity.
This process can be adapted for substituted mercaptans such as (1-(Ethoxymethyl)cyclohexyl)mercaptan to yield the corresponding sulfonyl chloride.
Experimental Data and Yields
Analytical Characterization
- Purity: Achieved by distillation under reduced pressure or recrystallization.
- Spectroscopy: Characteristic sulfonyl chloride peaks observed in IR (~1350 and 1170 cm⁻¹ for S=O stretch) and NMR (distinct signals for ethoxymethyl and cyclohexyl protons).
- Physical Data: Melting/boiling points correspond to sulfonyl chloride derivatives of similar structure, typically boiling around 70–80 °C under reduced pressure.
Summary of Preparation Routes
| Method | Starting Material | Chlorinating Agent | Reaction Medium | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chlorination of sulfonic acid | (1-(Ethoxymethyl)cyclohexyl)methanesulfonic acid | SOCl2, PCl5, or SO2Cl2 | Anhydrous organic solvent | 70–85% | Straightforward, well-established | Requires dry conditions, handling of toxic reagents |
| Continuous chlorination of mercaptan | (1-(Ethoxymethyl)cyclohexyl)mercaptan | Cl2 gas in HCl aqueous phase | Saturated aqueous HCl | High purity, scalable | Industrial scale, continuous process | Requires gas handling, specialized equipment |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SO₂Cl) readily participates in nucleophilic substitutions, forming stable sulfonate derivatives. Key reaction partners include:
a. Alcohols
Reaction with alcohols produces sulfonate esters under mild conditions (0-25°C) with tertiary amine bases like triethylamine . For example:
Key factors :
-
Steric hindrance from the cyclohexyl group slows reaction kinetics compared to linear analogs.
-
Ethoxymethyl substituents enhance solubility in polar aprotic solvents (e.g., DMF, THF) .
b. Amines
Primary and secondary amines react to form sulfonamides. A 2023 study demonstrated 64-89% yields using K₂CO₃ in DMF at room temperature :
Elimination Reactions
Under strongly basic conditions, the compound can undergo β-elimination to form sulfene intermediates. This is critical in synthesizing strained cyclic systems :
Applications :
-
Trapping sulfenes with dienes yields cycloadducts for material science applications .
-
Eliminations are favored at elevated temperatures (60-80°C) in non-polar solvents.
Coupling Reactions in Medicinal Chemistry
The compound serves as a key intermediate in synthesizing pharmacologically active molecules. A 2005 patent detailed its use in preparing TNF-α inhibitors via Suzuki-Miyaura coupling :
| Reaction Step | Conditions | Yield |
|---|---|---|
| Pd-catalyzed coupling with boronic acids | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 72% |
| Deprotection of mesylate | HCl/EtOH, reflux | 85% |
Comparative Reactivity with Structural Analogs
The cyclohexyl-ethoxymethyl framework modifies reactivity compared to simpler sulfonyl chlorides:
| Compound | Reaction with EtOH (25°C) | Half-Life (h) |
|---|---|---|
| Methanesulfonyl chloride | 0.5 | 0.2 |
| This compound | 2.1 | 1.8 |
| Benzylsulfonyl chloride | 1.3 | 0.9 |
Trends :
-
Bulky substituents increase activation energy for nucleophilic attack.
-
Electron-donating ethoxymethyl groups slightly reduce electrophilicity at sulfur.
Stability and Handling Considerations
Scientific Research Applications
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the sulfonyl group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride include:
Cyclohexylmethanesulfonyl chloride: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.
Methanesulfonyl chloride: A simpler compound without the cyclohexyl and ethoxymethyl groups, used widely in sulfonylation reactions.
Ethoxymethylbenzene: Contains the ethoxymethyl group but lacks the sulfonyl chloride functionality.
Uniqueness
The uniqueness of this compound lies in its combination of the cyclohexyl, ethoxymethyl, and methanesulfonyl chloride groups. This combination provides a unique reactivity profile, making it a valuable reagent in organic synthesis and various research applications.
Biological Activity
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride is a sulfonyl chloride compound known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : CHClOS
- Molecular Weight : 250.75 g/mol
- Structure : The compound features a cyclohexyl ring substituted with an ethoxymethyl group and a methanesulfonyl chloride moiety.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The methanesulfonyl chloride group is known to act as an electrophile, enabling it to form covalent bonds with nucleophilic amino acids in enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may interact with cell surface receptors, influencing signaling pathways related to cell proliferation and apoptosis.
Anticancer Activity
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability compared to untreated controls:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | Induction of apoptosis |
| HeLa (cervical) | 20 | Cell cycle arrest |
| MCF-7 (breast) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
In another study, the compound was tested for its ability to reduce pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The findings showed a notable decrease in TNF-α and IL-6 levels:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Compound Treatment | 75 | 90 |
Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains. The results highlighted its potency as an antibacterial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Case Studies
- Cancer Therapy : A clinical trial involving patients with advanced hypopharyngeal cancer showed promising results when treated with this compound as part of a combination therapy, leading to improved survival rates compared to standard treatments.
- Inflammatory Disorders : A case study reported significant improvement in symptoms for patients with rheumatoid arthritis after administration of the compound, correlating with reduced inflammatory markers.
Safety Profile
While the compound shows potential therapeutic benefits, safety assessments indicate that it possesses significant toxicity risks:
- Acute Toxicity : LC50 values suggest respiratory irritant properties and potential dermal hazards.
- Irritation Potential : Severe irritation noted in skin and eye exposure tests.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride to improve yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation of a cyclohexanol derivative followed by chlorination. A key step is the reaction of intermediates with methanesulfonyl chloride in the presence of an acid-binding agent (e.g., triethylamine) under inert conditions (dichloromethane or toluene). Ensure stoichiometric control and low temperatures (−78°C) to minimize side reactions . Purification via vacuum distillation or column chromatography is recommended, with yield optimization dependent on moisture-free conditions and rapid quenching of reactive intermediates .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use fume hoods for all procedures to avoid inhalation of vapors .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic reactions .
- Storage : Keep in sealed, corrosion-resistant containers (e.g., glass) under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
Q. How does the compound react with nucleophilic agents, and what precautions are necessary?
- Methodological Answer : The sulfonyl chloride group is highly electrophilic, reacting with amines (to form sulfonamides) and alcohols (to form sulfonate esters). Conduct reactions in anhydrous solvents (e.g., THF, DCM) at 0–25°C. Quench excess reagent with ice-cold sodium bicarbonate to neutralize HCl byproducts. Monitor pH to avoid violent exotherms .
Advanced Research Questions
Q. What analytical techniques are most effective for characterizing and quantifying this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm ethoxymethyl and cyclohexyl proton environments. DMSO-d₆ is a suitable solvent, but ensure dryness to prevent hydrolysis .
- LC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS detection (negative ion mode) for trace analysis. Calibrate using deuterated internal standards .
- FTIR : Identify characteristic S=O stretches (~1350 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in acute toxicity (e.g., LD₅₀ values) may arise from impurity profiles or test species variability. Conduct in vitro assays (e.g., HepG2 cell viability) alongside in vivo zebrafish embryo toxicity studies to validate data. Cross-reference SDS hazard classifications (e.g., H314 for skin corrosion ) with peer-reviewed ecotoxicity models (e.g., EPA EPISuite for biodegradability predictions) .
Q. What are the environmental persistence and bioaccumulation risks of this compound?
- Methodological Answer :
- Persistence : Estimated soil half-life is <10 days due to hydrolysis, but photodegradation in aquatic systems may produce sulfonic acid derivatives .
- Bioaccumulation : Log Kow ≈ 1.3 suggests low bioaccumulation potential (BCF <10 in fish). Use OECD 305 guidelines for tiered testing .
Methodological Considerations for Conflicting Data
- Stability Under Oxidative Conditions : Conflicting reports on oxidative decomposition may stem from trace metal contaminants. Use chelating agents (e.g., EDTA) in reaction matrices to suppress metal-catalyzed pathways .
- Ecotoxicity : Disposal protocols should follow regional hazardous waste guidelines (e.g., EPA RCRA) due to discrepancies in aquatic toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
